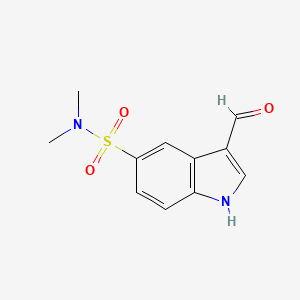

3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

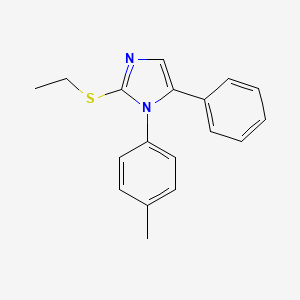

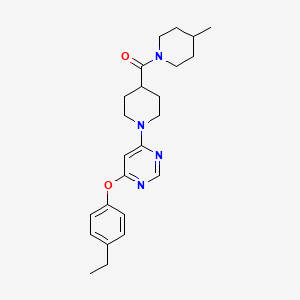

“3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide” is a chemical compound with the molecular formula C11H12N2O3S . It has a molecular weight of 252.29 . It is a solid substance .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, indole derivatives are generally synthesized using various methods . For instance, Fischer indolisation is a common method used for the synthesis of indole derivatives .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3 .Chemical Reactions Analysis

Indole derivatives, including “this compound”, can participate in various chemical reactions. They are important types of molecules and natural products and play a main role in cell biology .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 252.29 .Aplicaciones Científicas De Investigación

Tautomeric Behavior and Molecular Conformation

Sulfonamide derivatives, including those structurally related to 3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide, have been extensively studied for their tautomeric behaviors and molecular conformations, which are crucial for understanding their pharmaceutical and biological activities. The study by Erturk et al. (2016) employed spectroscopic methods to identify tautomeric forms of sulfonamide derivatives, indicating their significant role in bioorganics and medicinal chemistry (Erturk, Gediz et al., 2016).

Synthesis and Potential Biological Activity

The synthesis of new indole derivatives, including reactions involving sulfonamide groups, highlights the importance of these compounds in creating potentially biologically active molecules. Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides and 4-methyl-N-(4-oxonaphthalen-1(4H)-ylidene)benzene-1-sulfonamide with 2,3-dimethylindole, showing potential activities such as para amino benzoic acid antagonist and glutamyl endopeptidase II inhibitor (Avdeenko, A. et al., 2020).

Antibacterial and Antitumor Applications

Research on sulfonamide derivatives often explores their antibacterial and antitumor properties. For example, Gadad et al. (2000) synthesized 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives, demonstrating significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus, comparable to known antibiotics (Gadad, A. et al., 2000).

Carbonic Anhydrase Inhibition

The design and synthesis of sulfonamide derivatives as carbonic anhydrase inhibitors represent a significant area of application. Güzel et al. (2010) synthesized a series of 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides, demonstrating low nanomolar inhibition of several human carbonic anhydrase isoforms, highlighting their potential in medicinal chemistry applications (Güzel, O. et al., 2010).

Optical Imaging for Cancer Detection

The development of water-soluble near-infrared dyes based on sulfonamide derivatives for cancer detection through optical imaging showcases the application of these compounds in materials science and medical imaging. Pham et al. (2005) developed a novel dye with enhanced quantum yield and stability for bioconjugation, demonstrating its potential in optical imaging for cancer detection (Pham, W. et al., 2005).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological responses . These interactions can result in changes at the molecular level, which can have significant effects on cellular functions .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects .

Result of Action

Given the broad biological activities of indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-13(2)17(15,16)9-3-4-11-10(5-9)8(7-14)6-12-11/h3-7,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUWCNMXPWIDOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2971534.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2971536.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2971543.png)

![N4-(2,5-dimethoxyphenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine](/img/structure/B2971544.png)

![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2971546.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2971549.png)

![4,16-Dibromo[2.2]paracyclophane](/img/structure/B2971550.png)